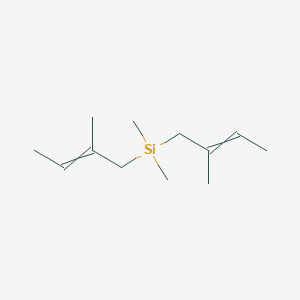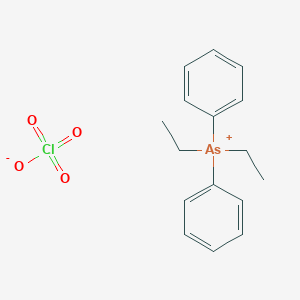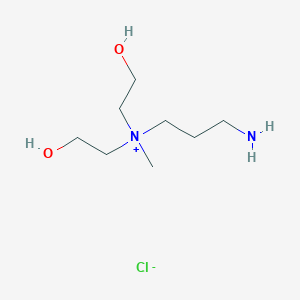
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:
Reactants: Tertiary amine (e.g., N,N-bis(2-hydroxyethyl)-N-methylamine) and an alkylating agent (e.g., 3-chloropropylamine).
Solvent: Common solvents include water or alcohols.
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C).
Catalyst: A catalyst may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include:
Raw Material Handling: Efficient handling and storage of raw materials.
Reaction Control: Monitoring and controlling reaction parameters such as temperature, pressure, and pH.
Purification: Techniques such as crystallization, filtration, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new quaternary ammonium compounds.
Applications De Recherche Scientifique
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride has various scientific research applications, including:
Chemistry: Used as a surfactant or phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for potential use in drug delivery systems and antimicrobial treatments.
Industry: Utilized in formulations of disinfectants, fabric softeners, and personal care products.
Mécanisme D'action
The mechanism of action of 3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include:
Cell Membrane Lipids: Disruption of lipid bilayer integrity.
Proteins: Interaction with membrane-bound proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Commonly used in personal care products and disinfectants.
Uniqueness
3-Amino-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent.
Propriétés
Numéro CAS |
63540-25-0 |
|---|---|
Formule moléculaire |
C8H21ClN2O2 |
Poids moléculaire |
212.72 g/mol |
Nom IUPAC |
3-aminopropyl-bis(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C8H21N2O2.ClH/c1-10(5-7-11,6-8-12)4-2-3-9;/h11-12H,2-9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ADBADCVZABUVQX-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CCCN)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)



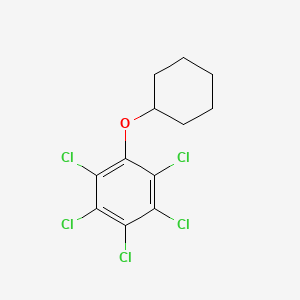
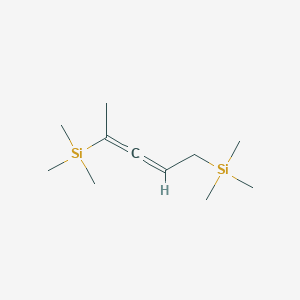
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
